molecular formula C22H23ClFN3O4S B11288296 N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide

N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide

Cat. No.: B11288296
M. Wt: 480.0 g/mol
InChI Key: QAEVEMVSNWJVKZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the sulfonamide group, and finally, the attachment of the chloro-fluorophenyl and cyclopropanecarbonyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as an antibacterial or anticancer agent.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate, while the indole core may interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Indomethacin: An indole derivative used as an anti-inflammatory drug.

    Fluorophenyl derivatives: Compounds with similar fluorine substitution patterns.

Uniqueness

N-(3-Chloro-4-fluorophenyl)-2-(N-methyl1-cyclopropanecarbonyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)acetamide is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity not seen in simpler compounds.

Properties

Molecular Formula

C22H23ClFN3O4S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[1-(cyclopropanecarbonyl)-2-methyl-2,3-dihydroindol-5-yl]sulfonyl-methylamino]acetamide

InChI

InChI=1S/C22H23ClFN3O4S/c1-13-9-15-10-17(6-8-20(15)27(13)22(29)14-3-4-14)32(30,31)26(2)12-21(28)25-16-5-7-19(24)18(23)11-16/h5-8,10-11,13-14H,3-4,9,12H2,1-2H3,(H,25,28)

InChI Key

QAEVEMVSNWJVKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C3CC3)C=CC(=C2)S(=O)(=O)N(C)CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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